1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
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Overview
Description
1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-methoxybenzaldehyde and 6,7-dimethoxy-1-tetralone.
Formation of Intermediate: The initial step involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with 6,7-dimethoxy-1-tetralone in the presence of a base to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the isoquinoline core structure.
Final Modifications:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
- 1-[2-(3,5-dichlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
- 1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Uniqueness: 1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
63937-48-4 |
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Molecular Formula |
C21H25Cl2NO3 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H25Cl2NO3/c1-24-8-7-13-10-19(25-2)20(26-3)12-16(13)18(24)6-5-14-9-15(22)11-17(23)21(14)27-4/h9-12,18H,5-8H2,1-4H3 |
InChI Key |
LCRXWIKBUJLRRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=C(C(=CC(=C3)Cl)Cl)OC)OC)OC |
Origin of Product |
United States |
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